PCI-27483

Übersicht

Beschreibung

PCI-27483 ist ein selektiver niedermolekularer Inhibitor des aktivierten Gerinnungsfaktors VII (FVIIa). Er wurde in erster Linie wegen seines Potenzials als Antikrebsmittel entwickelt, insbesondere zur Behandlung von Krebsarten, die den Gewebsfaktor (TF) überexprimieren, wie z. B. Bauchspeicheldrüsen-, Darm-, Brust- und Prostatakrebs . Der Wirkstoff wirkt, indem er den TF:FVIIa-Komplex hemmt, der eine entscheidende Rolle bei der Tumorprogression, Angiogenese und Metastasierung spielt .

Wissenschaftliche Forschungsanwendungen

PCI-27483 wurde ausgiebig auf sein Potenzial in der Krebstherapie untersucht. In präklinischen Modellen zeigte er vielversprechende Ergebnisse, bei denen er das Tumorwachstum bei Mäusen, die mit Krebszellen implantiert wurden, hemmte . Der Wirkstoff wurde auch in klinischen Studien auf seine Sicherheit, Pharmakokinetik und Wirksamkeit in Kombination mit Gemcitabin zur Behandlung von fortgeschrittenem Pankreaskrebs untersucht . Über die Onkologie hinaus macht die Fähigkeit von this compound, die Gerinnungskaskade zu hemmen, ihn zu einem potenziellen Kandidaten zur Vorbeugung von thromboembolischen Ereignissen bei Krebspatienten .

Wirkmechanismus

This compound übt seine Wirkung aus, indem er selektiv den aktivierten Gerinnungsfaktor VII (FVIIa) im TF:FVIIa-Komplex hemmt . Diese Hemmung verhindert die Aktivierung des Protease-aktivierten Rezeptors 2 (PAR2) und die anschließenden Signaltransduktionswege, die an der Proliferation, Angiogenese und Metastasierung von Tumorzellen beteiligt sind . Durch die Blockierung dieser Wege reduziert this compound die Tumorinvasivität und das Tumorwachstum .

Wirkmechanismus

Target of Action

PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII (FVIIa) . The primary target of this compound is the FVIIa/tissue factor (TF) complex . Tissue factor is a transmembrane receptor that is overexpressed in numerous primary human tumors, including pancreatic, colon, breast, and prostate .

Mode of Action

This compound inhibits the TF:FVIIa complex . This complex initiates both a proteolytic cascade leading to coagulation and intracellular signaling through the G protein-coupled receptor PAR2 . By inhibiting this complex, this compound can prevent PAR-2 activation and PAR2-mediated signal transduction pathways .

Biochemical Pathways

The inhibition of the TF:FVIIa complex by this compound affects several biochemical pathways. It blocks the TF:FVIIa induced phosphorylation of Akt and MAPK in cells that highly express TF . This inhibition also blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells . These actions disrupt the signaling pathways that induce the secretion of vascular endothelial growth factor (VEGF) and the autocrine growth factor IL8, known to stimulate chemotaxis and invasion .

Pharmacokinetics

The pharmacokinetics of this compound were evaluated in a phase 2 trial of patients with advanced pancreatic cancer . The study found that a target international normalized ratio (between 2.0–3.0) was achieved following this compound treatment . .

Result of Action

The inhibition of the TF:FVIIa complex by this compound has shown to inhibit tumor growth in vivo . In a syngeneic model, subcutaneous administration of this compound to mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing . In a xenograft model where mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of this compound inhibited tumor growth by 65% during the first 11 days of treatment .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of tissue damage or injury, which can expose TF to its ligand, protease factor VII (FVII), in circulation . The resulting activated FVII (FVIIa) forms a complex with TF (TF:FVIIa), triggering the blood coagulation cascade . Therefore, the environment in which this compound operates can influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

PCI-27483 interacts with the tissue factor (TF), the major initiator of the coagulation cascade . TF binds to and activates FVII, initiating a proteolytic cascade that leads to coagulation as well as intracellular signaling through the G protein-coupled receptor PAR2 . This signaling induces phosphorylation of Akt and MAPK .

Cellular Effects

This compound has been shown to inhibit the TF:FVIIa complex-induced phosphorylation of Akt and MAPK in BxPC3 cells, a human pancreatic cancer line that highly expresses TF . Furthermore, this compound blocks the TF:FVIIa induced secretion of IL8 in both BxPC3 cells and MDA-MB-231 breast cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the TF:FVIIa complex, which leads to a decrease in the phosphorylation of Akt and MAPK . This inhibition disrupts the intracellular signaling through the G protein-coupled receptor PAR2, thereby inhibiting tumor cell proliferation, angiogenesis, and metastasis of TF-overexpressing tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In a syngeneic model, subcutaneous administration of this compound at 22.5 and 45 mg/kg bid to C57BL/6 mice implanted with LLC cells inhibited tumor growth by 45% and 48%, respectively, after 9 days of dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a xenograft model where CD1 nu/nu mice were implanted with HCT-116 (human colorectal carcinoma) cells, subcutaneous administration of this compound at 90 mg/kg bid, inhibited tumor growth by 65% during the first 11 days of treatment .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the coagulation cascade, where it acts as an inhibitor of the TF:FVIIa complex .

Vorbereitungsmethoden

Die Synthese von PCI-27483 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich zugänglich gemacht. Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

PCI-27483 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf der Wechselwirkung mit dem TF:FVIIa-Komplex liegt. Der Wirkstoff hemmt die Phosphorylierung der extrazellulären signalregulierten Kinase (ERK) und die anschließende Induktion von c-fos in Krebszellen . Er blockiert auch die Sekretion von Interleukin-8 (IL-8), die durch den TF:FVIIa-Komplex induziert wird . Diese Reaktionen werden typischerweise unter physiologischen Bedingungen durchgeführt, wobei die wichtigsten gebildeten Produkte inhibierte Signalmoleküle und reduzierte Spiegel pro-inflammatorischer Zytokine sind.

Vergleich Mit ähnlichen Verbindungen

Zu den Verbindungen, die PCI-27483 ähneln, gehören andere Inhibitoren des TF:FVIIa-Komplexes, wie z. B. Nematoden-Antikoagulansprotein (rNAPc2) und andere niedermolekulare Inhibitoren, die auf Gerinnungsfaktoren abzielen . Was this compound auszeichnet, ist seine Selektivität für FVIIa und seine nachgewiesene Wirksamkeit in präklinischen und klinischen Studien . Der einzigartige Wirkmechanismus des Wirkstoffs und sein Potenzial für eine Kombinationstherapie mit bestehenden Chemotherapeutika unterstreichen seine Bedeutung in der Krebsbehandlung.

Eigenschaften

IUPAC Name |

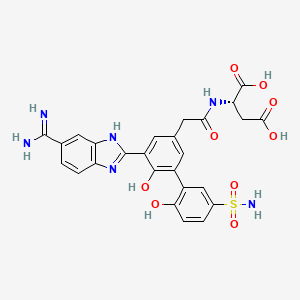

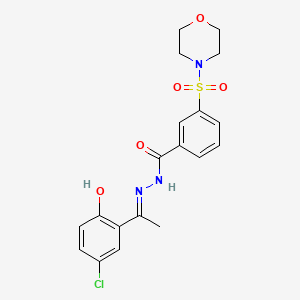

(2S)-2-[[2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-hydroxy-5-sulfamoylphenyl)phenyl]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O9S/c27-24(28)12-1-3-17-18(8-12)32-25(31-17)16-6-11(7-21(34)30-19(26(38)39)10-22(35)36)5-15(23(16)37)14-9-13(42(29,40)41)2-4-20(14)33/h1-6,8-9,19,33,37H,7,10H2,(H3,27,28)(H,30,34)(H,31,32)(H,35,36)(H,38,39)(H2,29,40,41)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHHCAKBRKCLW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC(=CC(=C3O)C4=C(C=CC(=C4)S(=O)(=O)N)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871266-63-6 | |

| Record name | PCI-27483 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871266636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PCI-27483 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PCI-27483 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073LCU8U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

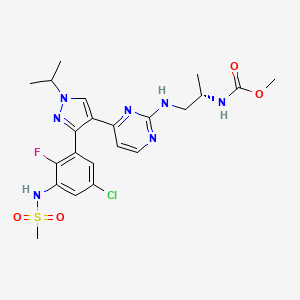

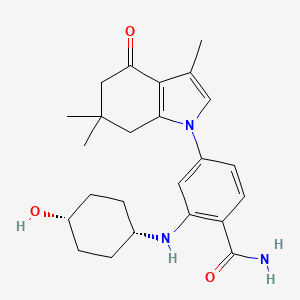

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)